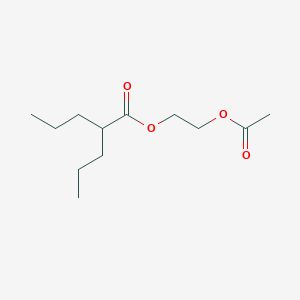

2-(Acetyloxy)ethyl 2-propylpentanoate

Beschreibung

2-(Acetyloxy)ethyl 2-propylpentanoate is an ester derivative characterized by a pentanoate backbone substituted with a propyl group at the second carbon and an acetyloxyethyl ester moiety. Its molecular structure combines hydrophobic (propyl) and moderately polar (acetyloxyethyl) groups, influencing solubility and reactivity.

Eigenschaften

CAS-Nummer |

113805-36-0 |

|---|---|

Molekularformel |

C12H22O4 |

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

2-acetyloxyethyl 2-propylpentanoate |

InChI |

InChI=1S/C12H22O4/c1-4-6-11(7-5-2)12(14)16-9-8-15-10(3)13/h11H,4-9H2,1-3H3 |

InChI-Schlüssel |

OYAQPEGBLWZRHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CCC)C(=O)OCCOC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)ethyl 2-propylpentanoate typically involves the esterification reaction between 2-propylpentanoic acid and 2-(acetyloxy)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of 2-(Acetyloxy)ethyl 2-propylpentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)ethyl 2-propylpentanoate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often conducted under reflux.

Major Products

Hydrolysis: Produces 2-propylpentanoic acid and 2-(acetyloxy)ethanol.

Transesterification: Yields a new ester and alcohol, depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

2-(Acetyloxy)ethyl 2-propylpentanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of prodrugs.

Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)ethyl 2-propylpentanoate involves its hydrolysis to release 2-propylpentanoic acid and 2-(acetyloxy)ethanol. The released acid can interact with various molecular targets, potentially modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

Key structural analogs include:

Key Observations :

- Branching Effects: Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate’s branched structure increases molecular weight and hydrophobicity compared to the linear 2-propylpentanoate backbone .

- Ester Group Variations: Methyl esters (e.g., Methyl 2-acetylpentanoate) exhibit lower molecular weights and higher volatility than their ethyl or acetyloxyethyl counterparts .

Physicochemical Properties

- Solubility: The acetyloxyethyl group in 2-(Acetyloxy)ethyl 2-propylpentanoate likely improves water solubility compared to purely alkyl esters (e.g., ethyl or methyl variants) due to its oxygen-rich structure.

- Volatility: Branched analogs (e.g., Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate) exhibit lower volatility than linear-chain esters, as seen in handbooks discussing 2-pentanone derivatives .

- log P: Estimated log P values range from ~2.5 (cyano-containing esters) to ~3.5 (branched acetyl derivatives), reflecting differences in hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.